
トリアセトンアミン
概要
説明
ビンカビンは、2,2,6,6-テトラメチル-4-ピペリジノンとしても知られており、分子式がC9H17NO、分子量が155.24 g/molの合成化合物です . スーパーオキシドジスムターゼやクレアチンキナーゼを保護する効果や、塩化カルシウム誘導血小板凝集を阻害する能力があることが知られています . ビンカビンは、医療、農業、高分子科学など、さまざまな分野で応用されています .
製造方法
合成経路と反応条件
ビンカビンは、アセトンと水酸化アンモニウムの反応によって合成することができます。 このプロセスでは、アセトン3分子と水酸化アンモニウム1分子を縮合させ、続いて環化反応を起こしてピペリジノン環を形成します . この反応は通常、温度と圧力を制御した条件下で行い、高収率と高純度を確保します。
工業生産方法
工業的な設定では、ビンカビンは反応パラメータを精密に制御できる大型反応器を使用して生産されます。 このプロセスでは、反応条件を最適に保つために、反応物と副生成物を連続的に添加および除去します . 最終生成物は、蒸留と再結晶によって精製され、所望の純度レベルが達成されます。
科学的研究の応用
Vincubine has a wide range of applications in scientific research:
作用機序
ビンカビンは、特定の分子標的と経路と相互作用することによって効果を発揮します。 ビンカビンは、酸化ストレスに対する細胞防御において重要な役割を果たすスーパーオキシドジスムターゼやクレアチンキナーゼなどの酵素を保護します . ビンカビンは、塩化カルシウムによって誘導される血小板の凝集を阻害し、血栓の形成を防止します .
類似化合物の比較
類似化合物
ビンブラスチン: がん治療に使用されるビンカアルカロイド。
ビンクリスチン: 抗がん作用を持つ別のビンカアルカロイド。
ビンデシン: 化学療法で使用されるビンブラスチンの誘導体.
ビンカビンの独自性
ビンカビンは、酵素に対する特定の保護効果と、血小板凝集を阻害する能力があるため、ユニークな化合物です。 他のビンカアルカロイドとは異なり、ビンカビンは主に抗がん作用ではなく、保護と安定化の特性のために使用されます .
生化学分析
Biochemical Properties
Triacetonamine demonstrates different types of biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic
Cellular Effects
The effects of Triacetonamine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Triacetonamine involves its interactions with various biomolecules. It can bind to certain enzymes and proteins, potentially inhibiting or activating their function It may also induce changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Vincubine can be synthesized through the reaction of acetone with ammonium hydroxide. The process involves the condensation of three molecules of acetone with one molecule of ammonium hydroxide, followed by cyclization to form the piperidinone ring . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Vincubine is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions . The final product is purified through distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
反応の種類
ビンカビンは、以下の化学反応を起こします。
酸化: ビンカビンは酸化されて対応するN-酸化物を形成することができます。
還元: ビンカビンは還元されて第二級アミンを形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応によって形成される主な生成物には、N-酸化物、第二級アミン、ビンカビンのさまざまな置換誘導体などがあります .
科学研究への応用
ビンカビンは、科学研究で幅広い用途があります。
類似化合物との比較
Similar Compounds
Vinblastine: A vinca alkaloid used in cancer treatment.
Vincristine: Another vinca alkaloid with anticancer properties.
Vindesine: A derivative of vinblastine used in chemotherapy.
Uniqueness of Vincubine
Vincubine is unique due to its specific protective effects on enzymes and its ability to inhibit thromocyte agglomeration. Unlike other vinca alkaloids, Vincubine is primarily used for its protective and stabilizing properties rather than its anticancer activity .
特性
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041527 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
826-36-8 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetonamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.9 °C | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.
ANone: Yes, researchers have utilized various spectroscopic methods to characterize triacetonamine. For instance, one study employed spin labeling with a deuterium-labeled triacetonamine derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []
ANone: Triacetonamine can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []
ANone: Yes, triacetonamine can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated triacetonamine derivatives by reacting a lithiated imine derivative of triacetonamine with alkyl halides or styrene oxide. []
ANone: Triacetonamine can undergo various reactions, including:
- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []
- Gewald reaction: Triacetonamine can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []
- Ketal formation: Triacetonamine can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []
- Oxidation: Triacetonamine can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []
ANone: While triacetonamine itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []
ANone: Triacetonamine derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of triacetonamine itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.
ANone: Research suggests that triacetonamine possesses hypotensive and vasodilatory effects. [] Intravenous administration of triacetonamine in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.
ANone: While not a direct therapeutic agent itself, triacetonamine serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of triacetonamine and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []
ANone: Yes, triacetonamine has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.
ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of triacetonamine. []
ANone: While specific data on triacetonamine's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in triacetonamine production. []
ANone: Researchers utilize various techniques to study triacetonamine and its derivatives, including:
ANone: Yes, triacetonamine's versatility makes it valuable across various fields:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

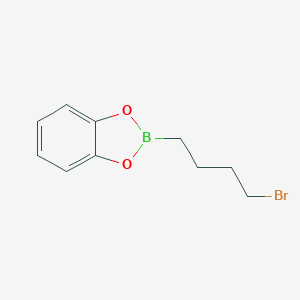
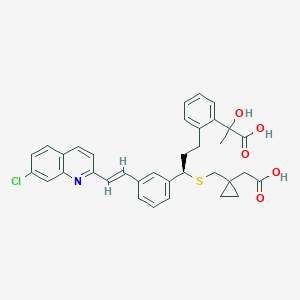
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
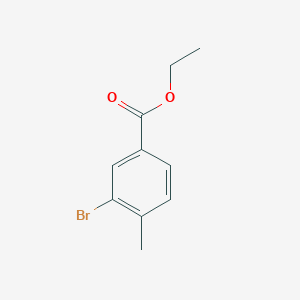
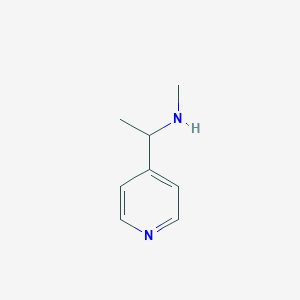
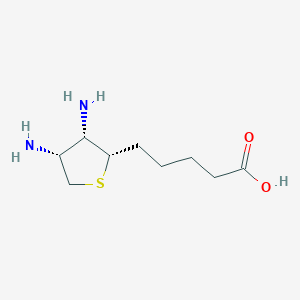
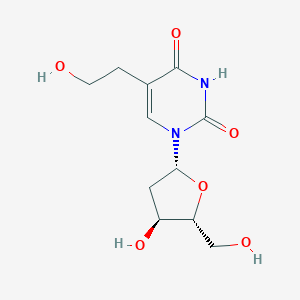
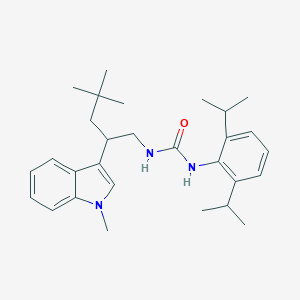

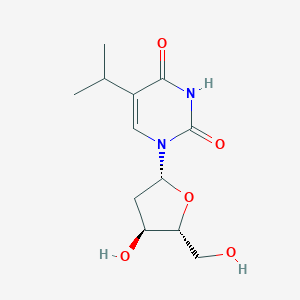
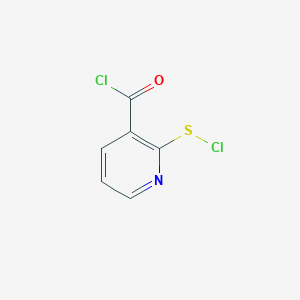
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
